molecular formula C7H9NO B011731 2-Methoxy-4-methylpyridine CAS No. 100848-70-2

2-Methoxy-4-methylpyridine

Cat. No.: B011731
CAS No.: 100848-70-2
M. Wt: 123.15 g/mol
InChI Key: HGRXBKDKSYDWLD-UHFFFAOYSA-N
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Description

2-Methoxy-4-methylpyridine is an organic compound with the molecular formula C7H9NO. It is a derivative of pyridine, characterized by a methoxy group at the second position and a methyl group at the fourth position on the pyridine ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxy-4-methylpyridine can be synthesized through nucleophilic substitution reactions. One common method involves the reaction of 2-chloro-4-methylpyridine with sodium methoxide in dimethyl sulfoxide (DMSO). The reaction mixture is then extracted with ethyl acetate to obtain the desired product .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves similar nucleophilic substitution reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-4-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-Methoxy-4-methylpyridine involves its interaction with various molecular targets and pathways. The methoxy and methyl groups on the pyridine ring influence its reactivity and binding affinity to different enzymes and receptors. These interactions can modulate biological processes and lead to specific pharmacological effects .

Comparison with Similar Compounds

  • 2-Methoxy-4-picoline
  • 2-Methyl-4-pyridinecarboxylic acid
  • 2-Methoxy-5-methylpyridine

Comparison: 2-Methoxy-4-methylpyridine is unique due to the specific positioning of its methoxy and methyl groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications .

Properties

IUPAC Name

2-methoxy-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-6-3-4-8-7(5-6)9-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGRXBKDKSYDWLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50557615
Record name 2-Methoxy-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50557615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100848-70-2
Record name 2-Methoxy-4-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100848-70-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50557615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4.8 g of sodium hydride dispersion (55% strength) are cautiously added in portions to a solution of 27.5 g of 5-hydroxymethyl-3-isopropyl-2-phenyl-oxazolidine in 100 ml of dimethylformamide at 20°-40° C. and after foaming has ceased the mixture is stirred for a further 1-2 hours at 40° C. 12.7 g of 2-chloro-4-methyl-pyridine are then added and the reaction mixture is stirred for 2 hours at 80° C. After evaporating off the solvent in vacuo, the evaporation residue is taken up in ether and the ether solution is washed with water, dried over magnesium sulphate and evaporated in vacuo. Crude 2-[3'-isopropyl]-2'-phenyl-oxazolidinyl-(5')]-methoxy-4-methyl-pyridine is thus obtained.
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4.8 g
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100 mL
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12.7 g
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Synthesis routes and methods II

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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

A mixture of 2-chloro-4-methylpyridine (20 g, 0.156 mol) and NaOCH3 (9.3 g, 0.172 mol) in DMSO (200 mL) was stirred at 100° C. for 4 hours. The solution was added to H2O and then extracted with ethyl acetate (50 mL×2). The organic layer was washed with H2O (300 mL) brine (300 mL) and dried concentrated to give 2-methoxy-4-methylpyridine (9 g, 46%). LC-MS: 124 [M+H]+, tR=1.21 min.
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20 g
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NaOCH3
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9.3 g
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200 mL
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Synthesis routes and methods V

Procedure details

To a stirred solution of 2-hydroxy-4-methylpyridine (10 g, 92 mmol) in chloroform (350 mL) was added at room temperature silver carbonate (34.2 g, 124 mmol) and iodomethane (130 g, 920 mmol). The reaction mixture was stirred in the dark for 48 h, and then filtered through Celite and washed with ether. The filtrate was concentrated below 20° C., and the residue was purified by chromatography with pentane/ether (5:1) to afford 2-methoxy-4-methylpyridine as a colorless oil (8.0 g, 71%). 1H NMR (CDCl3) δ 8.02 (d, 1H, J=5.4 Hz), 6.69 (d, 1H, J=5.4 Hz), 6.55 (s, 1H), 3.91 (s, 3H), 2.28 (s, 3H); 13C NMR (CDCl3) δ 164.40, 149.72, 146.31, 118.21, 110.88, 53.17, 20.81. MS m/z (%): 123 (M+, 76), 122 (100).
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10 g
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130 g
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350 mL
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34.2 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary synthetic applications of 2-Methoxy-4-methylpyridine in medicinal chemistry?

A: this compound serves as a versatile building block in synthesizing various biologically active compounds. For instance, it acts as a key intermediate in producing SK&F 93574 [], a potent and long-acting histamine H2-receptor antagonist. The synthesis leverages the reactivity of the 4-methyl substituent, allowing for alkylation reactions to introduce desired side chains.

Q2: Can you provide an example of a specific synthetic route utilizing this compound as a starting material?

A: Certainly. One notable example involves the synthesis of a novel pyrazolo[3,4-c]pyridine ribonucleoside structurally related to Formycin B []. This synthesis utilizes 3-acetamido-2-methoxy-4-methylpyridine, a derivative of this compound. The synthesis proceeds by reacting it with a suitably protected ribonolactone, followed by a ring closure to yield the desired 3-substituted pyrazolo[3,4-c]pyridine riboside. This exemplifies the versatility of this compound derivatives in constructing complex heterocyclic systems with potential biological activities.

Q3: What challenges are associated with the alkylation of this compound, and how are they addressed?

A: Alkylation of this compound can be challenging due to potential side reactions and regioselectivity issues. Researchers have investigated the scope and limitations of this reaction using various electrophiles []. The presence of the methoxy group at the 2-position can influence the reactivity and selectivity of the alkylation. To address these challenges, optimized reaction conditions, such as the choice of base and solvent, are crucial. Additionally, utilizing appropriate protecting groups for other reactive functionalities within the molecule can be essential to achieving the desired product with high yield and purity.

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